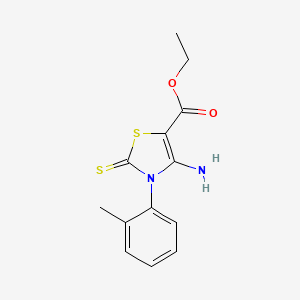

Ethyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Thiazole Compounds in Scientific Research

Biological Significance and Applications Thiazole and its derivatives are recognized for their wide range of biological activities. This includes antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The structural motif of thiazole is common in various natural products and pharmaceuticals, indicating its importance in medicinal chemistry. Derivatives of thiazole are often explored for their potential in drug development due to these properties.

Chemical Synthesis and Modification The synthesis of thiazole derivatives involves various chemical strategies, aiming to introduce functional groups that enhance the compound's biological activity. Chemical modification of thiazole cores can lead to the development of compounds with specific pharmacological activities. This versatility makes thiazole a valuable scaffold in the design of new therapeutic agents.

Environmental Impact and Degradation Some thiazole derivatives are studied for their environmental fate and degradation pathways. Understanding these aspects is crucial for assessing the environmental impact of thiazole-containing compounds, especially those used in pharmaceuticals and agrochemicals. Research in this area focuses on biodegradation, photolysis, and other mechanisms that contribute to the removal of thiazole compounds from the environment.

References

- For insights into thiazole's broad biological significance and chemical versatility, see the work on heterocyclic systems based on 1,3,4-thia(oxa)diazoles and their pharmacological activities by Lelyukh (2019).

- The environmental behavior and degradation of thiazole derivatives, particularly in the context of water treatment and environmental persistence, is covered in the review on contamination and removal technologies by Prasannamedha & Senthil Kumar (2020).

properties

IUPAC Name |

ethyl 4-amino-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S2/c1-3-17-12(16)10-11(14)15(13(18)19-10)9-7-5-4-6-8(9)2/h4-7H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIADRYEVAWCIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-amino-2-thioxo-3-(o-tolyl)-2,3-dihydrothiazole-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2765997.png)

![tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate](/img/structure/B2766003.png)

![2-{[1-(2-Hydroxycyclohexyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2766010.png)

![N-(2-ethoxyphenyl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2766012.png)

![5-chloro-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2766017.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acetamide hydrochloride](/img/structure/B2766018.png)

![4-methoxy-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2766019.png)

![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)